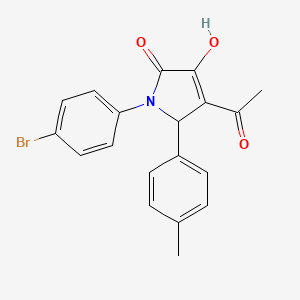
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is a heterocyclic compound that features a pyrrolone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can be achieved through multi-component reactions involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and 1-aryl-2-ene-3-acetyl-1,4-diketones . The reaction typically proceeds in a solvent such as dichloromethane at room temperature, monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of 3-acetyl-1-(4-bromophenyl)-4-oxo-2-(4-methylphenyl)-2H-pyrrol-5-one.
Reduction: Formation of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-ol.
Substitution: Formation of 3-acetyl-1-(4-substituted phenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one.
科学研究应用
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- 3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 1-Triazene, 3-acetyl-1,3-bis(4-bromophenyl)
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one is unique due to its specific substitution pattern on the pyrrolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
属性
IUPAC Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11-3-5-13(6-4-11)17-16(12(2)22)18(23)19(24)21(17)15-9-7-14(20)8-10-15/h3-10,17,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBGXOFWYRCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B4920043.png)
![4,10-bis[4-(2-hydroxyethyl)phenyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4920050.png)
![(3-Chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B4920055.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4920069.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)
![(E)-3-[(5-bromopyridin-2-yl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4920111.png)
![5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![N-(2-chlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4920136.png)
